
6-Chloro-3H-isobenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO2 . It is a halide and its molecular weight is 168.579 .
Synthesis Analysis
The synthesis of isobenzofuran-1(3H)-ones (phthalides) from phthalate esters has been developed . This method is simple, convenient, and has been used to prepare two bioactive butyrolactones, maculalactone A & B .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Mechanism of Action
The mechanism of action of 6-Chloro-3H-isobenzofuran-1-one is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can react with Lewis bases to form a coordination complex. This coordination complex can then be used to catalyze the formation of various organic compounds. Additionally, this compound may act as an electron-donating group, which can be used to facilitate the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress. Additionally, this compound may act as an anti-inflammatory agent, which means that it can reduce inflammation in the body. Furthermore, this compound may act as an antimicrobial agent, which means that it can inhibit the growth of microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-3H-isobenzofuran-1-one in laboratory experiments include its low cost, low toxicity, and wide range of applications. Additionally, this compound is relatively stable and has a low melting point, which makes it easy to store and use in experiments. However, this compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
The future directions of 6-Chloro-3H-isobenzofuran-1-one research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be done to explore the potential of this compound as a drug, agrochemical, and polymer synthesis reagent. Furthermore, further research should be done to explore the potential of this compound as an antioxidant, anti-inflammatory, and antimicrobial agent. Finally, further research should be done to explore the potential of this compound as a catalyst in the synthesis of various organic compounds.
Synthesis Methods
6-Chloro-3H-isobenzofuran-1-one can be synthesized through a variety of methods. The most commonly used method is the reaction of 6-chloro-1-indanone with isobenzofuran-1-thione. This reaction is carried out in the presence of a base, such as sodium hydroxide, and yields this compound as a product. Other methods involve the reaction of 6-chloro-1-indanone with thiourea or hydrazine, as well as the reaction of 6-chloro-1-indanone with isobenzofuran-1-thione in the presence of an acid.
Scientific Research Applications
6-Chloro-3H-isobenzofuran-1-one has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of various compounds, including drugs, agrochemicals, and polymers. This compound has also been used as a reagent in the synthesis of a range of compounds, including organometallic compounds, polymers, and heterocyclic compounds. Additionally, this compound has been used as a catalyst in the synthesis of polymers and other organic compounds.
properties
IUPAC Name |
6-chloro-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVXUHBPNMQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428313 |
Source


|
| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19641-29-3 |
Source


|
| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

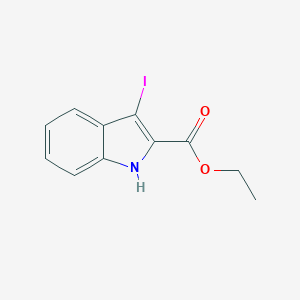
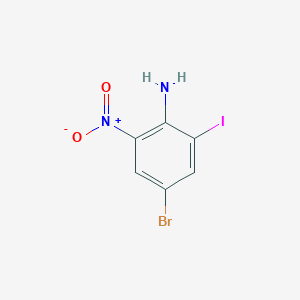
![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)

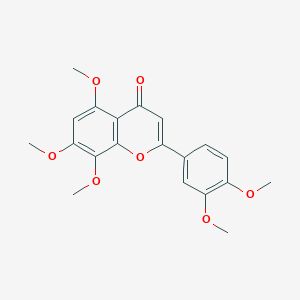
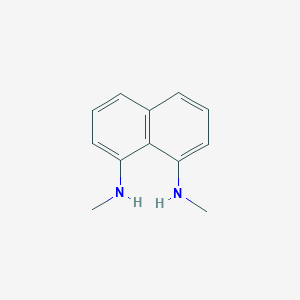
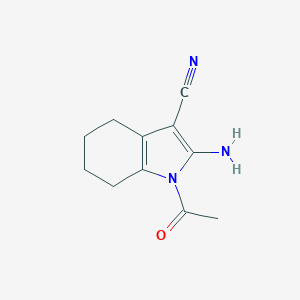
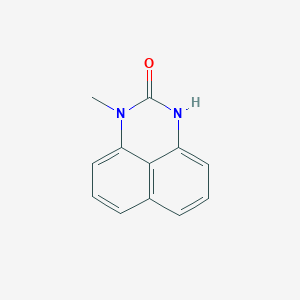

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)
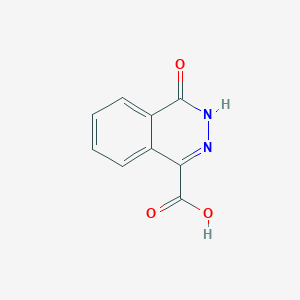
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

